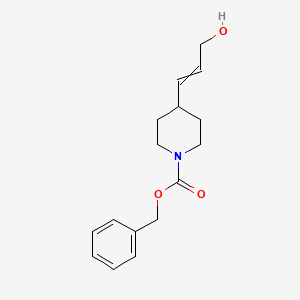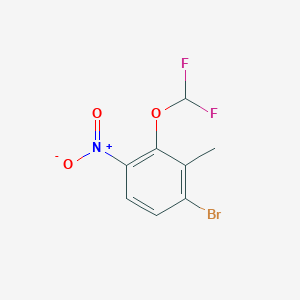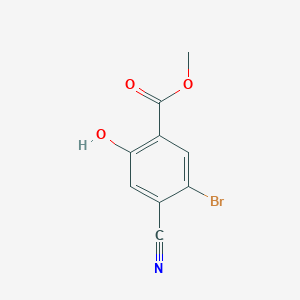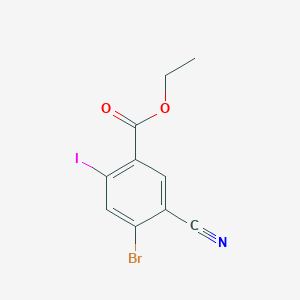
trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester
Übersicht
Beschreibung
Trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester, also known as HPPB, is a small molecule of pharmaceutical interest. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular formula of this compound is C16H21NO3. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Stereochemical Syntheses and Microbial Reduction
One study focused on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is closely related to the compound of interest. This process yielded ethyl cis-(3R,4R)-1-benzyl-3-hydroxy-piperidine-4-carboxylate in high diastereo- and enantioselectivities, emphasizing the potential for synthesizing stereochemically complex piperidine derivatives through biocatalysis (Guo et al., 2006).
Asymmetric Synthesis and Claisen Rearrangement
Another study showcased the asymmetric synthesis of piperidine derivatives via Claisen rearrangement, starting from serine and terminal acetylenes. This method provides a general route to optically pure piperidines, demonstrating the versatility of these compounds as intermediates for a broad range of substituted amines (Acharya & Clive, 2010).
Diastereoselective Synthesis and Ring-contraction Reactions
A publication detailed the enantio- and diastereoselective synthesis of methyl ester of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid from 3-hydroxypyridine. This study involved a key piperidine–pyrrolidine ring-contraction reaction, providing insights into the synthesis strategies for complex ring systems (Tanaka et al., 2002).
Preparation and Reactivity of Piperidinedione Derivatives
Research on 2,4-piperidinedione-3-carboxylic acid methyl ester's preparation and reactivity reveals its utility as a synthetic intermediate, particularly in the synthesis of natural products and pharmacologically interesting compounds. This highlights the compound's role in developing various therapeutic agents (Ibenmoussa et al., 1998).
Trans-esterification Studies in Pharmacokinetics
A study on the in vitro and in vivo trans-esterification of a structurally related compound provides valuable insights into how such transformations can impact the pharmacokinetics of therapeutic agents. This research underscores the significance of chemical stability and reactivity in drug development (Chen et al., 2004).
Zukünftige Richtungen
Piperidine derivatives continue to be an area of interest in pharmaceutical research due to their wide range of therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . Future directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
benzyl 4-(3-hydroxyprop-1-enyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14,18H,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUOISBJWMSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















